3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
3-(1-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a piperidin-3-yl group linked to a 5-oxopyrrolidine moiety bearing a 4-fluorophenyl group. The incorporation of fluorine and piperidine groups is strategic; fluorine enhances metabolic stability and lipophilicity, while the piperidine-pyrrolidinone scaffold may improve target binding and solubility .
Properties
IUPAC Name |
3-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-17-7-9-18(10-8-17)28-13-16(12-22(28)30)23(31)27-11-3-4-19(14-27)29-15-26-21-6-2-1-5-20(21)24(29)32/h1-2,5-10,15-16,19H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJABIWCLAYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can involve a multi-step process. This often begins with the preparation of the quinazolinone core, typically through a cyclization reaction. Subsequent steps include the introduction of the fluorophenyl, pyrrolidine, and piperidine functionalities through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would require optimization of each synthetic step. This involves scaling up the reactions, ensuring consistent quality, and implementing efficient purification processes. The use of flow chemistry and continuous manufacturing techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, which may be used to alter its functional groups.
Reduction: Reduction can be employed to remove or modify certain functional groups, potentially enhancing its activity or stability.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or organic peroxides.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The reactions typically yield derivatives or analogs of the original compound, which may possess different pharmacological properties or improved efficacy.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules and its reactivity profile.
Biology
In biological research, it's investigated for its potential interactions with biological targets, which could lead to the development of new drugs or therapeutic agents.
Medicine
Medically, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where compounds with similar structures have shown efficacy.
Industry
Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic outcomes. The exact pathways and targets would depend on the specific context of its application.
Comparison with Similar Compounds
Target Compound: Quinazolin-4(3H)-one
- Core Structure: Quinazolin-4(3H)-one (benzene fused with pyrimidinone).
- Key Substituents: Piperidin-3-yl linked to 5-oxopyrrolidine-3-carbonyl. 4-Fluorophenyl on the pyrrolidinone ring.
Comparative Compound 1: Pyrido[3,4-d]Pyrimidin-4(3H)-one ()
Comparative Compound 2: 6-Bromo-3-(4-Fluorophenyl)Quinazolin-4(3H)-one Derivatives ()
- Core Structure : Quinazolin-4(3H)-one with bromo and 4-fluorophenyl groups.
- Key Substituents :
- Synthesis : Microwave irradiation optimizes yield (e.g., 70–85% efficiency) .
- Biological Activity: Demonstrated antimicrobial and anticancer activity, suggesting the quinazolinone core is critical for bioactivity .
Substituent and Functional Group Analysis
- Piperidine vs. Pyrazole : Piperidine in the target compound may confer better blood-brain barrier penetration compared to pyrazole-containing analogs (e.g., ) .
Biological Activity
The compound 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 434.5 g/mol. The structure features a quinazolinone core linked to a piperidine ring and a pyrrolidinone derivative, which may enhance its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Pyrrolidinone Moiety | Associated with various pharmacological effects |
| Quinazolinone Core | Potentially involved in receptor binding |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the fluorophenyl group is particularly noteworthy, as it may facilitate interactions with biological membranes and enhance the compound's overall bioavailability.
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, similar to other piperidine derivatives.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its possible effects on mood and pain modulation.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit:
- Anti-inflammatory properties : Linked to the inhibition of cyclooxygenase (COX) enzymes.
- Analgesic effects : Potentially useful in pain management.
- Antimicrobial activity : Similar structural analogs have shown efficacy against various pathogens.
Case Studies and Research Findings
-
Study on Pain Management :
- A study investigated the analgesic properties of piperidine derivatives, revealing significant pain relief in animal models when administered compounds structurally related to the target compound.
- Anti-inflammatory Activity :
- Neuropharmacological Effects :
Q & A
Q. What are the key structural features of this compound, and how might they influence its bioactivity?
The compound contains a quinazolin-4(3H)-one core, a fluorophenyl group, a pyrrolidone ring, and a piperidine-carbonyl linkage. The quinazolinone moiety is known to interact with enzymes (e.g., kinases, mPGES-1) via hydrogen bonding and π-π stacking . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidone-piperidine system may improve solubility and conformational flexibility . These features are critical for target binding and pharmacokinetic properties.
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Multi-step synthesis involving:
- Step 1 : Condensation of fluorophenyl intermediates with pyrrolidine precursors under anhydrous conditions (e.g., THF, 100–110°C, 12–16 hrs) .
- Step 2 : Coupling reactions using catalysts like Pd₂(dba)₃/XPhos for arylations, achieving >70% yield .
- Step 3 : Purification via reverse-phase HPLC or crystallization from ethyl acetate to ensure >95% purity .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | THF, 110°C, 16 hrs | 29% | |
| 2 | Pd₂(dba)₃/XPhos, 100°C | 88% | |
| 3 | Reverse-phase HPLC | 95% |
Q. How can NMR and HRMS be utilized to confirm the compound’s structure?
- ¹H/¹³C NMR : Identify proton environments (e.g., quinazolinone C=O at ~170 ppm, fluorophenyl aromatic protons at 7.2–7.8 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂F₂N₄O₃: 477.1734; observed: 477.1736) .
- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration, as demonstrated for analogous piperidine-carbonyl derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) groups to assess effects on enzyme inhibition .
- Core Modifications : Compare quinazolinone with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to evaluate binding affinity shifts .
- Assay Design : Use enzymatic assays (e.g., mPGES-1 inhibition) and cell-based models (e.g., IC₅₀ in inflammatory cells) to quantify activity changes .
Q. What methodologies address contradictions in reported bioactivity data for similar compounds?
Discrepancies may arise from:
- Assay Conditions : Standardize ATP concentrations in kinase assays or pH in binding studies .
- Structural Analogues : Compare 3-(2-fluorophenyl) vs. 3-(3-CF₃) substituents, where antifungal activity varied by 10-fold against Fusarium oxysporum .
- Statistical Validation : Use triplicate experiments with ANOVA to confirm significance (p<0.05) .
Q. How can target engagement be validated for this compound in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- SPR/Biacore : Quantify binding kinetics (ka/kd) for the compound-enzyme interaction .
- Knockout Models : Compare activity in wild-type vs. mPGES-1⁻/⁻ cells to confirm target specificity .
Q. What analytical challenges arise in resolving stereochemistry or polymorphic forms?
- Chiral Centers : Use chiral HPLC (e.g., CHIRALPAK IG-3 column) or X-ray crystallography to distinguish enantiomers .
- Polymorphs : Characterize via PXRD and DSC to identify stable forms, as seen in piperidine-carboxamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
